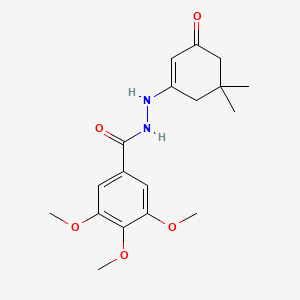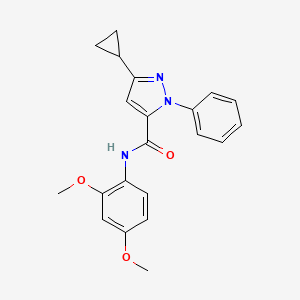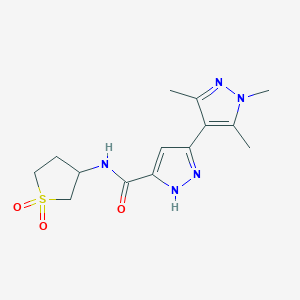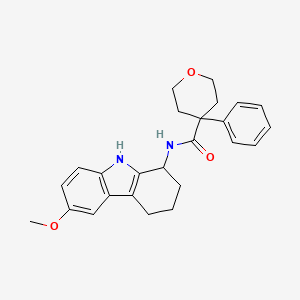
N'-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene)-3,4,5-trimethoxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene)-3,4,5-trimethoxybenzohydrazide is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
Molecular Weight: 331.37 g/mol
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. One common method starts with the condensation of 3,4,5-trimethoxybenzohydrazide with 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one. The reaction proceeds under suitable conditions to form the desired product.
Industrial Production:: While research laboratories often use custom synthetic routes, industrial production may employ more efficient and scalable methods. Unfortunately, specific industrial processes for this compound are not widely documented.
Analyse Chemischer Reaktionen
Reactivity:: N’-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene)-3,4,5-trimethoxybenzohydrazide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify its structure, affecting its properties.
Substitution: Substituents on the aromatic ring can be replaced by other groups.
Condensation: It can react with other compounds to form larger molecules.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Acidic or basic conditions, along with appropriate nucleophiles or electrophiles.
Condensation: Acid-catalyzed or base-catalyzed condensation reactions.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential pharmaceutical applications due to its unique structure.
Industry: Used in the synthesis of specialized materials.
Wirkmechanismus
The exact mechanism by which N’-(3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene)-3,4,5-trimethoxybenzohydrazide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While this compound is unique, it shares features with related molecules, such as:
Eigenschaften
Molekularformel |
C18H24N2O5 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-3,4,5-trimethoxybenzohydrazide |
InChI |
InChI=1S/C18H24N2O5/c1-18(2)9-12(8-13(21)10-18)19-20-17(22)11-6-14(23-3)16(25-5)15(7-11)24-4/h6-8,19H,9-10H2,1-5H3,(H,20,22) |
InChI-Schlüssel |
XANJYQNNYBZLEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=CC(=O)C1)NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-(tert-butyl)thiazol-2-yl)-2-(6,12-dioxo-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-yl)acetamide](/img/structure/B12163716.png)

![Methyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B12163730.png)
![3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]propanamide](/img/structure/B12163731.png)
![3-(2-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12163735.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12163755.png)
![7-methyl-N-(4-sulfamoylbenzyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12163757.png)

![3-(4-chlorophenyl)-N-[3-(propan-2-yloxy)propyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12163759.png)




